



# **Experiments with ODM-203**

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Compound of Interest		
Compound Name:	Odm-203	
Cat. No.:	B609718	Get Quote

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### Introduction

**ODM-203** is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] Alterations in FGFR and VEGFR signaling pathways are critical drivers in the progression of various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[3][4][5] **ODM-203** has demonstrated equipotent inhibition of both FGFR and VEGFR kinase families in the low nanomolar range, leading to the suppression of tumor growth in preclinical models.[3][4]

These application notes provide detailed protocols for the in vitro characterization of **ODM-203**, enabling researchers to assess its efficacy and mechanism of action in relevant cellular models. The following sections outline methodologies for preparing **ODM-203**, conducting cell viability and proliferation assays, performing in vitro kinase assays, evaluating its antiangiogenic potential through tube formation assays, and analyzing downstream signaling pathways via Western blotting.

## Physicochemical Properties and Preparation of ODM-203 Stock Solution

A clear understanding of **ODM-203**'s physicochemical properties is crucial for accurate and reproducible in vitro experiments.



Property	Value	Reference
Molecular Formula	C26H21F2N5O2S	[6]
Molecular Weight	505.54 g/mol	[6]
Solubility	Soluble in DMSO (≥ 50 mg/mL)	[4]
Insoluble in water and ethanol.	[1]	
Storage	Store solid compound at -20°C for long-term stability.	[4]
Store DMSO stock solutions at -20°C for up to one month or -80°C for up to six months.	[4]	

### **Protocol for Preparation of ODM-203 Stock Solution**

- Reagents and Materials:
  - o ODM-203 powder
  - Dimethyl sulfoxide (DMSO), cell culture grade
  - Sterile microcentrifuge tubes
- Procedure:
  - 1. Allow the **ODM-203** powder to equilibrate to room temperature before opening the vial.
  - 2. Prepare a 10 mM stock solution by dissolving the appropriate amount of **ODM-203** in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.055 mg of **ODM-203** in 1 mL of DMSO.
  - 3. Vortex the solution until the compound is completely dissolved.
  - 4. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.



5. Store the aliquots at -20°C or -80°C.

## In Vitro Efficacy of ODM-203 Biochemical Kinase Inhibition

**ODM-203** demonstrates potent inhibition of both FGFR and VEGFR family kinases.

Kinase Target	IC50 (nM)
FGFR1	11
FGFR2	16
FGFR3	6
FGFR4	35
VEGFR1	26
VEGFR2	9
VEGFR3	5

Data compiled from multiple sources.[1][3][4]

## **Cellular Activity**

In cellular assays, **ODM-203** effectively inhibits proliferation of FGFR-dependent cancer cell lines and VEGF-induced endothelial cell tube formation.

Cell Line	Assay Type	IC50 (nM)
H1581 (FGFR1 amplified)	Proliferation	104
SNU-16 (FGFR2 amplified)	Proliferation	132
RT4 (FGFR3 fusion)	Proliferation	192
HUVEC	VEGF-induced Tube Formation	33

Data compiled from multiple sources.[3][4][7][8]



## Experimental Protocols Cell Viability and Proliferation Assay (MTS Assay)

This protocol describes a colorimetric method to assess the effect of **ODM-203** on the viability and proliferation of FGFR-dependent cancer cell lines.

#### Materials:

- FGFR-dependent cancer cell lines (e.g., H1581, SNU-16, RT4)
- · Complete cell culture medium
- ODM-203 stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- · Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100  $\mu$ L of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of ODM-203 in complete culture medium. It is recommended to
  perform a dose-response experiment with concentrations ranging from 1 nM to 10 μM.
  Include a vehicle control (DMSO) at the same final concentration as the highest ODM-203
  concentration.
- Remove the medium from the wells and add 100 μL of the prepared ODM-203 dilutions or vehicle control.
- Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.

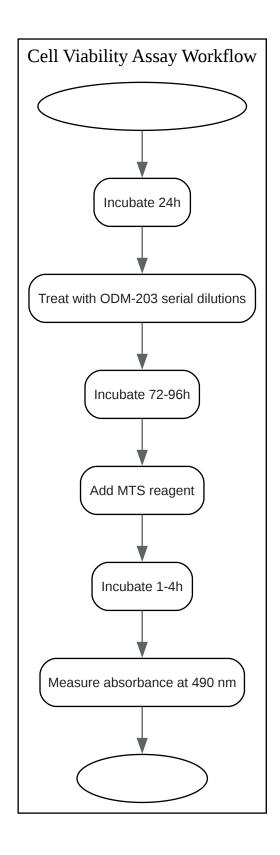




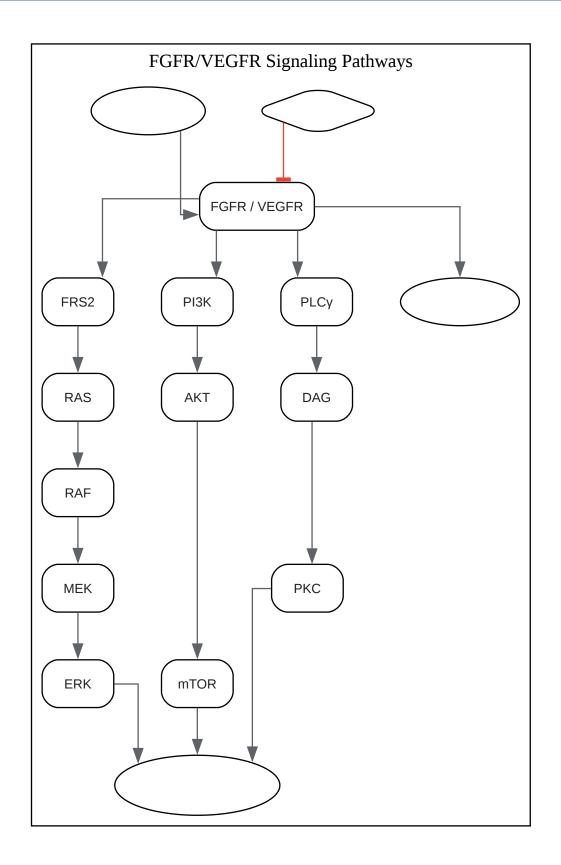


- Add 20 μL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

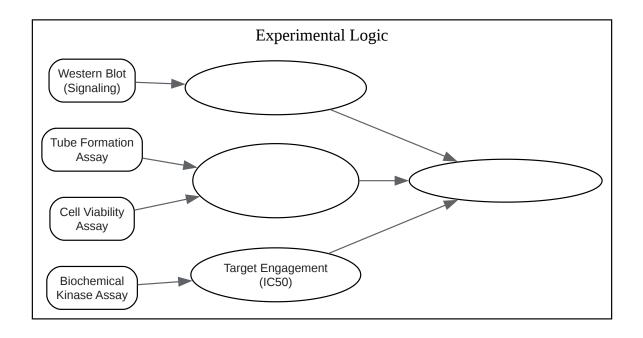












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